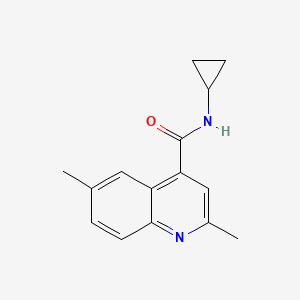![molecular formula C15H18N2O2 B7466039 3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione, commonly known as ETI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. ETI is a spirocyclic compound that has a unique structure and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of ETI is not fully understood. However, several studies have suggested that ETI induces apoptosis in cancer cells by activating the caspase-dependent pathway. ETI has also been found to inhibit the replication of HIV-1 by inhibiting the reverse transcriptase enzyme. Additionally, ETI has been found to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
ETI has been found to exhibit various biochemical and physiological effects. ETI has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. ETI has also been found to inhibit the replication of HIV-1 and hepatitis C virus, leading to the inhibition of viral replication. Additionally, ETI has been found to exhibit antibacterial activity against gram-positive bacteria, leading to the inhibition of bacterial growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using ETI in lab experiments is its unique structure, which allows it to exhibit various biological activities. Additionally, ETI is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using ETI in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on ETI. One direction is to investigate the mechanism of action of ETI in more detail, which may provide insights into its potential use in cancer therapy and antiviral therapy. Another direction is to investigate the potential use of ETI in combination therapy with other anticancer or antiviral drugs. Additionally, future research could focus on the development of ETI derivatives with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of ETI involves a multi-step process that starts with the reaction of 2-bromo-1-phenylethanone with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound 3-phenyl-1-(ethoxycarbonyl)propen-1-one. This intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the spirocyclic compound ETI.
Scientific Research Applications
ETI has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have shown that ETI can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ETI has also been found to inhibit the replication of HIV-1 and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, ETI has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.
properties
IUPAC Name |
3'-ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-13(18)15(16-14(17)19)10-6-5-8-11-7-3-4-9-12(11)15/h3-4,7,9H,2,5-6,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWXPNEOICGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCCC3=CC=CC=C32)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)